molecular formula C6H7BrClN3 B1290370 6-Bromopicolinimidamide hydrochloride CAS No. 1245806-87-4

6-Bromopicolinimidamide hydrochloride

Cat. No.: B1290370
CAS No.: 1245806-87-4
M. Wt: 236.5 g/mol
InChI Key: ROCOYRYYLFKACD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Bromopicolinimidamide hydrochloride typically involves the reaction of 6-bromopyridine-2-carboxylic acid with ammonia or an amine, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-Bromopicolinimidamide hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Bromopicolinimidamide hydrochloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromopicolinimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

6-Bromopicolinimidamide hydrochloride can be compared with other similar compounds, such as:

    6-Bromopyridine-2-carboxylic acid: A precursor in the synthesis of this compound.

    6-Bromopyridine-2-carboxamide: Another related compound with similar structural features.

    6-Chloropicolinimidamide hydrochloride: A similar compound where the bromine atom is replaced by chlorine.

The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and physical properties, making it suitable for particular research applications .

Properties

IUPAC Name

6-bromopyridine-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3.ClH/c7-5-3-1-2-4(10-5)6(8)9;/h1-3H,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCOYRYYLFKACD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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